molecular formula C17H17FN6OS B12245683 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone

Cat. No.: B12245683
M. Wt: 372.4 g/mol
InChI Key: UQSDCDJKBMWBHG-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone is a heterocyclic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a purine-6-sulfanyl moiety at the 2-position. Its structure combines a fluorinated arylpiperazine, known for modulating receptor affinity and pharmacokinetics, with a purine-derived sulfanyl group, which may confer nucleotide-like binding properties. The compound’s synthesis likely involves coupling a bromoethanone intermediate with a purine thiol derivative under basic conditions, analogous to methods described for structurally related piperazine-thiol hybrids .

Properties

Molecular Formula

C17H17FN6OS

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone

InChI

InChI=1S/C17H17FN6OS/c18-12-1-3-13(4-2-12)23-5-7-24(8-6-23)14(25)9-26-17-15-16(20-10-19-15)21-11-22-17/h1-4,10-11H,5-9H2,(H,19,20,21,22)

InChI Key

UQSDCDJKBMWBHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases to control the pH. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of piperazine-based derivatives with diverse biological activities. Below is a detailed comparison with key structural analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Application Reference
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone Piperazine + Purine 4-Fluorophenyl, 7H-purin-6-sulfanyl Potential kinase/receptor modulation
2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Piperazine + Tetrazole Phenylsulfonyl, tetrazole-thio Antiproliferative activity
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydro-pyrimidin-5-yl]ethanone Tetrahydro-pyrimidine 4-Fluorophenyl, sulfanylidene Structural analysis (crystallography)
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone Piperazine + Thieno-pyrimidine 4-Fluorophenyl, thieno-pyrimidine, chlorophenoxy Synthetic intermediate
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Piperazine + Sulfonyl 4-Fluorophenylsulfonyl, bromophenoxy Chemical reagent

Key Structural Differentiators

Purine vs.

Sulfanyl Linker: The thioether bridge (7H-purin-6-ylsulfanyl) offers greater conformational flexibility than rigid sulfonyl or phenoxy groups (), which could influence target binding kinetics.

Biological Activity

The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone is a derivative of piperazine and purine, which has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C25_{25}H26_{26}F2_2N6_6OS
  • Molecular Weight : 496.575 g/mol
  • CAS Number : 125363-87-3
  • Canonical SMILES : C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
PropertyValue
Molecular Weight496.575 g/mol
DensityN/A
LogP3.3029
PSA181.070
  • Tyrosinase Inhibition : Recent studies have indicated that derivatives of piperazine, including those with a 4-fluorobenzyl group, demonstrate significant inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. The compound was shown to act as a competitive inhibitor, with IC50_{50} values indicating potent activity compared to standard inhibitors like kojic acid .
  • Antimelanogenic Effects : The compound has been evaluated for its antimelanogenic effects on B16F10 melanoma cells. It was observed that the compound could reduce melanin production without inducing cytotoxicity, highlighting its potential for cosmetic applications in skin lightening .

Table 1: Summary of Biological Assays

Study ReferenceBiological ActivityIC50_{50} Value (µM)Notes
Tyrosinase Inhibition0.18More effective than kojic acid
Antimelanogenic ActivityN/ANon-cytotoxic

Case Study: Tyrosinase Inhibition

In a detailed kinetic study, compounds structurally related to 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone were subjected to evaluation against Agaricus bisporus tyrosinase. The results demonstrated that several derivatives exhibited low micromolar IC50_{50} values, confirming their potential as effective inhibitors .

Structure-Activity Relationship (SAR)

The structural modifications of piperazine derivatives significantly influence their biological activity. The presence of the fluorophenyl group enhances lipophilicity and may improve binding affinity to the active site of tyrosinase. Further modifications on the purine moiety can also affect the inhibitory potency and selectivity against different isoforms of TYR.

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